molecular formula C9H17ClO B13222413 2-(3-Chloro-2,2-dimethylpropyl)oxolane

2-(3-Chloro-2,2-dimethylpropyl)oxolane

Cat. No.: B13222413
M. Wt: 176.68 g/mol
InChI Key: NOHADRPAAIJJSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chloro-2,2-dimethylpropyl)oxolane is an organic compound with the molecular formula C₉H₁₇ClO and a molecular weight of 176.68 g/mol . This compound is characterized by the presence of a chloro-substituted dimethylpropyl group attached to an oxolane ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-2,2-dimethylpropyl)oxolane typically involves the reaction of 3-chloro-2,2-dimethylpropanol with oxirane under acidic conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the oxolane ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and temperature control .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-2,2-dimethylpropyl)oxolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxolane derivatives, such as hydroxylated, aminated, and substituted oxolanes .

Scientific Research Applications

2-(3-Chloro-2,2-dimethylpropyl)oxolane has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-2,2-dimethylpropyl)oxolane involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the oxolane ring can undergo ring-opening reactions. These interactions can lead to the formation of various biologically active compounds .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromo-2,2-dimethylpropyl)oxolane
  • 2-(3-Iodo-2,2-dimethylpropyl)oxolane
  • 2-(3-Fluoro-2,2-dimethylpropyl)oxolane

Uniqueness

2-(3-Chloro-2,2-dimethylpropyl)oxolane is unique due to the presence of the chloro group, which imparts distinct reactivity compared to its bromo, iodo, and fluoro analogs. The chloro group is less reactive than bromo and iodo but more reactive than fluoro, making it a versatile intermediate in various chemical reactions .

Properties

Molecular Formula

C9H17ClO

Molecular Weight

176.68 g/mol

IUPAC Name

2-(3-chloro-2,2-dimethylpropyl)oxolane

InChI

InChI=1S/C9H17ClO/c1-9(2,7-10)6-8-4-3-5-11-8/h8H,3-7H2,1-2H3

InChI Key

NOHADRPAAIJJSF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1CCCO1)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.